molecular formula C15H23N3O3 B14791398 Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

Cat. No.: B14791398
M. Wt: 293.36 g/mol
InChI Key: XBLABVOTZAMGLP-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolo[1,2-b]pyrazole core, followed by the introduction of the spiro and piperidine moieties. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds include other spiro derivatives and pyrrolo[1,2-b]pyrazole-based molecules. Compared to these, tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness enhances its potential for diverse applications in research and industry.

Some similar compounds are:

  • Tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)17-8-5-15(6-9-17)10-12(19)18-11(15)4-7-16-18/h4,7,12,19H,5-6,8-10H2,1-3H3

InChI Key

XBLABVOTZAMGLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(N3C2=CC=N3)O

Origin of Product

United States

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